4-(Dimethylamino)phenyl isothiocyanate

Catalog No.
S703801
CAS No.
2131-64-8
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)phenyl isothiocyanate

CAS Number

2131-64-8

Product Name

4-(Dimethylamino)phenyl isothiocyanate

IUPAC Name

4-isothiocyanato-N,N-dimethylaniline

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3

InChI Key

HRDJPEMAGYHSJR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=C=S

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C=S

The exact mass of the compound 4-(Dimethylamino)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196179. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dimethylamino)phenyl isothiocyanate (CAS 2131-64-8) is a bifunctional aromatic building block characterized by a reactive electrophilic isothiocyanate group and a strongly electron-donating, basic dimethylamino group. In industrial procurement and medicinal chemistry, it is primarily sourced as a specialized precursor for the synthesis of complex thioureas, thiosemicarbazides, and analytical derivatization reagents. Its dual functionality makes it highly valuable in pharmaceutical library synthesis—particularly for antimalarial and kinase-inhibitor scaffolds—and in analytical workflows, where its push-pull electronic structure enhances both the chemoselectivity of amine coupling and the downstream processability of the resulting conjugates. [1]

Substituting 4-(Dimethylamino)phenyl isothiocyanate with the more common phenyl isothiocyanate (PITC) or bulkier analogs like DABITC fundamentally alters both the synthetic workflow and the final product properties. PITC lacks the basic tertiary amine handle, rendering its downstream thiourea products highly hydrophobic and entirely reliant on costly chromatographic purification rather than scalable acid-base extraction. Furthermore, PITC derivatives lack the strong bathochromic shift provided by the dimethylamino auxochrome, severely limiting their analytical detectability in complex biological matrices. Conversely, substituting with DABITC introduces massive steric bulk and an azo linkage that can compromise stability under reductive conditions, making 4-(Dimethylamino)phenyl isothiocyanate the preferred choice when both a basic handle and a compact, highly stable chromophore are required for scale-up. [1]

Enhanced UV-Vis Detectability via Push-Pull Chromophore System

The p-dimethylamino group acts as a strong auxochrome, creating a push-pull electronic system with the electron-withdrawing thiourea moiety formed post-reaction. This shifts the absorption maximum (λmax) significantly into the near-UV range (>300 nm). In contrast, standard phenyl isothiocyanate (PITC) derivatives typically exhibit absorption maxima around 270–280 nm. This bathochromic shift allows for the analytical detection of derivatized products outside the background absorption range of standard aromatic amino acids and biological matrices, dramatically improving signal-to-noise ratios in HPLC-UV workflows. [1]

Evidence DimensionUV-Vis Absorption Maximum (λmax) of Thiourea Derivatives
Target Compound Data>300 nm (Bathochromic shift due to N,N-dimethyl auxochrome)
Comparator Or BaselinePhenyl isothiocyanate (PITC) derivatives (~270–280 nm)
Quantified Difference>20–30 nm red-shift; higher molar absorptivity
ConditionsStandard HPLC-UV detection in aqueous/organic mobile phases

Enables highly sensitive analytical detection of derivatized amines without interference from background biological chromophores.

Modulated Electrophilicity for Chemoselective Derivatization

The strong electron-donating effect of the para-dimethylamino group (Hammett constant σp = -0.83) significantly reduces the partial positive charge on the isothiocyanate carbon compared to unsubstituted PITC or electron-deficient analogs like 4-fluorophenyl isothiocyanate. This modulated reactivity slows down the reaction kinetics slightly, which translates into higher chemoselectivity when derivatizing complex poly-nucleophilic scaffolds, such as those used in 4-aminoquinoline libraries. It prevents over-derivatization and reduces the reagent's susceptibility to premature hydrolysis during benchtop handling. [1]

Evidence DimensionIsothiocyanate Electrophilicity (Hammett σp parameter)
Target Compound Dataσp = -0.83 (Strongly electron-donating, stabilizing)
Comparator Or BaselinePITC (σp = 0.00) or 4-Fluorophenyl isothiocyanate (σp = +0.06)
Quantified DifferenceSignificant reduction in electrophilic carbon character
ConditionsNucleophilic addition of primary/secondary amines in organic solvents

Provides superior chemoselectivity and bench stability, minimizing side reactions during the synthesis of complex pharmaceutical libraries.

Aqueous Processability via Reversible Salt Formation

Unlike neutral isothiocyanates, 4-(Dimethylamino)phenyl isothiocyanate possesses a basic tertiary amine handle (predicted pKa ~ 3.88). This allows the resulting thiourea or thiosemicarbazide products to be reversibly protonated in mildly acidic aqueous media. While PITC-derived thioureas are highly hydrophobic and often require extensive silica gel chromatography for purification, the dimethylamino-derivatives can be purified via simple acid-base liquid-liquid extraction. This dramatically improves processability and throughput during industrial scale-up. [1]

Evidence DimensionBasic Handle for Aqueous Salt Formation
Target Compound DataPresent (pKa ~ 3.88, forms soluble hydrochloride salts)
Comparator Or BaselinePhenyl isothiocyanate (PITC) (Absent, neutral and highly hydrophobic)
Quantified DifferenceEnables scalable acid-base extraction protocols
ConditionsLiquid-liquid extraction during post-reaction workup

Eliminates the need for costly and time-consuming chromatographic purification during the industrial scale-up of thiourea derivatives.

Synthesis of Antimalarial and Kinase-Inhibitor Libraries

The compound is extensively used to synthesize 4-aminoquinoline-based antimalarials and aminothiazole-based kinase inhibitors. The dimethylamino group not only modulates the lipophilicity and target-binding affinity of the final drug candidates but also provides a protonatable handle that improves the aqueous solubility of the synthesized active pharmaceutical ingredients (APIs). [1]

High-Sensitivity HPLC-UV Derivatization

In analytical laboratories, it serves as a superior derivatization reagent for primary and secondary amines. The resulting thioureas exhibit a strong bathochromic shift (>300 nm) due to the dimethylamino auxochrome, allowing for high-sensitivity UV detection that avoids the background interference typical of standard PITC derivatization. [2]

Development of Photo-Switchable Thiosemicarbazones

It is a critical precursor for synthesizing thiosemicarbazide and thiosemicarbazone coordination complexes. The modulated electrophilicity ensures clean coupling with hydrazines, while the push-pull electronic structure of the final complexes facilitates controlled photoisomerization and advanced coordination chemistry applications. [3]

XLogP3

4

LogP

3.96 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (84.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (84.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2131-64-8

Dates

Last modified: 08-15-2023

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